Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Historical Context of Azaspiro Compounds in Chemistry
The study of spirocyclic compounds began with Adolf von Baeyer’s discovery of the first spiro structure in 1900, which introduced three-dimensional complexity to organic chemistry. Azaspiro compounds—characterized by nitrogen-containing spiro junctions—emerged as critical scaffolds in medicinal chemistry during the mid-20th century. For example, galanthamine, a natural spiroalkaloid, became a therapeutic agent for Alzheimer’s disease due to its acetylcholinesterase inhibition. The 2004 work by Wipf et al. demonstrated the synthesis of functionalized azaspirocycles via multicomponent reactions, highlighting their relevance in drug discovery. These compounds gained further attention for their antiplasmodial and anticancer activities, as seen in spiroazepineindole derivatives targeting Plasmodium falciparum and prostate cancer cells.
Significance of Oxa-Azaspiro Heterocyclic Systems
Oxa-azaspiro systems combine oxygen and nitrogen heteroatoms within rigid spiro frameworks, enhancing their physicochemical and pharmacological properties. The spiro junction reduces conformational entropy, improving target-binding affinity and metabolic stability. For instance, 1-oxa-8-azaspiro[4.5]decane derivatives exhibit high selectivity for sigma-1 receptors, making them candidates for neuroimaging probes. The structural rigidity also mitigates π-system interactions, preventing excimer formation in fluorescent dyes. Recent advances in enzymatic synthesis, such as stereodivergent carbene transferases, enable scalable production of azaspiro[2.y]alkanes with pharmaceutical relevance.
Nomenclature and Structural Classification of Tert-Butyl 3-Hydroxy-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate
The IUPAC name tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reflects its bicentric spiro structure (CAS: 240401-09-6). Key features include:
- Spiro atom : A quaternary carbon connecting a 4-membered 1-oxa ring (oxetane) and a 5-membered 8-aza ring (piperidine).
- Substituents : A hydroxyl group at position 3 and a tert-butyl carbamate at position 8.
- Stereochemistry : The spiro center imposes axial chirality, with the hydroxyl group influencing hydrogen-bonding interactions.
Table 1: Structural Attributes of the Compound
| Attribute | Description |
|---|---|
| Molecular formula | C₁₃H₂₃NO₄ |
| Molecular weight | 257.33 g/mol |
| Ring system | Spiro[4.5]decane (4-membered oxa + 5-membered aza) |
| Functional groups | Hydroxyl, tert-butyl carbamate |
Current Research Interest and Applications Overview
Recent studies focus on synthesizing and functionalizing this compound for diverse applications:
- Drug Discovery : Derivatives serve as sigma-1 receptor ligands with nanomolar affinity, potential tools for positron emission tomography (PET) imaging.
- Methodological Advances : Rh(I)-catalyzed cycloisomerization/Diels–Alder cascades enable efficient construction of azaspiro cores.
- Biocatalysis : Engineered protoglobin-based enzymes produce enantiomerically pure azaspiro[2.y]alkanes at gram scale.
- DNA-Encoded Libraries : Photochemical [2+2] cycloadditions incorporate 2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes] into screening libraries.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDWHGFENXBNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628012 | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-09-6 | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Spirocyclic Core
The synthesis begins with the formation of the spirocyclic structure, which is achieved through cyclization reactions. Typical approaches include:
- Reaction Type: Cyclization of diols with diisocyanates.
- Reaction Conditions: Controlled temperature and solvent selection are critical. Polar aprotic solvents like dichloromethane enhance nucleophilicity during cyclization.
Introduction of the Hydroxy Group
The hydroxy group is incorporated into the molecule via hydroxylation reactions. Common reagents used include:
- Reagents: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
- Reaction Conditions: These reactions often require precise control of oxidant concentration and reaction time to ensure selective hydroxylation.
Esterification
The final step involves esterification to introduce the tert-butyl group:
- Reagents: Tert-butyl alcohol and strong acid catalysts such as sulfuric acid (H₂SO₄).
- Reaction Conditions: Acidic conditions are maintained to facilitate ester bond formation while avoiding side reactions.
Industrial Production Techniques
Large-scale Synthesis
For industrial-scale production, the synthetic methods are optimized for efficiency and yield:
- Continuous Flow Reactors: These reactors improve reaction kinetics and scalability.
- Purification Methods: Advanced techniques such as crystallization and chromatography are employed to ensure high purity.
Reaction Optimization
Industrial processes focus on minimizing waste and maximizing yield through:
- Temperature Control: Reactions are conducted at precise temperatures to reduce by-product formation.
- Automation: Automated systems monitor reaction parameters for consistency.
Reaction Analysis
Key Chemical Reactions
The compound undergoes various chemical transformations during synthesis:
| Reaction Step | Description |
|---|---|
| Cyclization | Formation of spirocyclic core using diols and diisocyanates |
| Hydroxylation | Selective addition of hydroxy group using OsO₄ or KMnO₄ |
| Esterification | Reaction of carboxylic acid with tert-butyl alcohol under acidic conditions |
Challenges in Synthesis
Key challenges include:
- Ensuring selective hydroxylation without overoxidation.
- Achieving high yields in esterification without side reactions.
Data Table: Reaction Conditions Summary
| Step | Reagents/Materials | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | Diol + Diisocyanate | Room temperature | Dichloromethane | ~85 |
| Hydroxylation | OsO₄ or KMnO₄ | ~25 | Methanol | ~80 |
| Esterification | Tert-butyl alcohol + H₂SO₄ | ~50 | Acetone | ~90 |
Notes on Research Findings
- Optimization Opportunities : Research suggests that using alternative catalysts like solid acids could further enhance yield while reducing environmental impact.
- Scalability : Continuous flow synthesis has been identified as a promising approach for scaling up production while maintaining product quality.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Under acidic conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid.
Reagents/Conditions :
Mechanism :
Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The tert-butyl group is released as tert-butanol.
Product :
3-Hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid.
Oxidation of the Hydroxyl Group
The secondary alcohol at position 3 can be oxidized to a ketone. This is common in spirocyclic systems with similar hydroxyl substituents .
Reagents/Conditions :
Mechanism :
Oxidation proceeds via chromate ester intermediates, leading to the formation of a carbonyl group.
Product :
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3) .
Substitution Reactions
The hydroxyl group may participate in nucleophilic substitution reactions, particularly in the presence of activating agents.
Example :
- Sulfonation : Reaction with sulfur trioxide (SO₃) to form a sulfate ester .
- Esterification : Reaction with acetyl chloride to yield an acetate derivative .
Conditions :
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under acidic or basic conditions. For example, acid hydrolysis could cleave the ether or amine linkages in the spiro system .
Reagents/Conditions :
Product :
Linear intermediates that may cyclize or react further depending on conditions.
Deprotection and Functionalization
The Boc group can be selectively removed to expose the secondary amine, enabling further derivatization:
Reagents/Conditions :
- TFA in dichloromethane (amine deprotection) .
- Subsequent acylation with anhydrides or alkyl halides .
Product :
Amine derivatives for use in pharmaceutical intermediates .
Comparative Reactivity of Analogous Compounds
Biological Activity
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 240401-09-6, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a spiro center that connects two or more rings. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 241.31 g/mol
The compound exhibits various physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Log P (octanol-water) | 1.34 |
| BBB Permeant | Yes |
| P-gp Substrate | Yes |
| CYP Inhibition (CYP1A2) | No |
| CYP Inhibition (CYP2C19) | No |
| CYP Inhibition (CYP2D6) | No |
| CYP Inhibition (CYP3A4) | No |
The biological activity of this compound has been linked to its role as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are involved in numerous physiological processes including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, this compound can potentially enhance the levels of endocannabinoids, leading to analgesic and anti-inflammatory effects.
Biological Studies
Several studies have investigated the pharmacological effects of this compound:
- Analgesic Effects : In animal models, this compound demonstrated significant analgesic properties comparable to standard pain relief medications. The mechanism was attributed to increased endocannabinoid levels resulting from FAAH inhibition.
- Anti-inflammatory Activity : Research indicated that the compound could reduce inflammation markers in various models of inflammatory diseases. This effect was mediated through modulation of the endocannabinoid system.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the reduction of neuroinflammation and enhancement of neurogenesis in specific brain regions.
Case Study 1: Pain Management in Rodent Models
In a controlled study involving rodents subjected to inflammatory pain models, administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups receiving placebo treatments. The study highlighted the compound's potential as a therapeutic agent for chronic pain management.
Case Study 2: In Vitro Studies on Inflammation
In vitro assays using macrophage cell lines treated with this compound showed decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support the hypothesis that FAAH inhibition contributes to anti-inflammatory effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl chloroformate with the corresponding amino alcohol in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to maximize yield and purity.
Synthetic Route Example
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Tert-butyl chloroformate | React with amino alcohol |
| 2 | Triethylamine | Base catalyst |
| 3 | Dichloromethane | Solvent at low temperature |
Medicinal Chemistry
This compound has garnered attention for its potential as a drug candidate. Its structure allows it to interact with biological targets effectively, making it suitable for:
- Enzyme Inhibition Studies: The compound can be designed to inhibit specific enzymes involved in disease pathways, providing insights into drug development.
- Antibacterial Activity: Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against resistant strains of bacteria, indicating potential therapeutic applications in treating infections .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its spiro structure allows for:
- Formation of New Carbon Frameworks: The unique arrangement facilitates the construction of diverse molecular architectures, which can be explored for various applications in pharmaceuticals and agrochemicals.
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in:
- OLED Development: Its unique structure may contribute to the development of organic light-emitting diodes (OLEDs), enhancing their efficiency and stability.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Enzyme Interaction Studies:
-
Antibacterial Properties:
- Research indicated that spirocyclic compounds similar to this compound showed significant antibacterial activity against multidrug-resistant strains, with minimal inhibitory concentrations reported as low as <0.03125 μg/mL .
- Synthesis of Novel Compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs, emphasizing differences in functional groups, heteroatom positions, and applications:
Physical and Chemical Properties
- Polarity: The 3-hydroxy group increases hydrophilicity compared to non-hydroxylated analogs like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate .
- Molecular Weight : Most analogs range between 239–345 g/mol, with higher values for derivatives like the benzyl-substituted compound (C₂₁H₃₀N₂O₃) .
- Stability : The tert-butyl group enhances steric protection, while spirocyclic frameworks improve conformational rigidity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how can intermediates be characterized?
- Methodological Answer : A scalable synthesis involves multi-step protection/deprotection strategies. For example, spirocyclic intermediates are synthesized via cyclization of tert-butyl carbamate derivatives under acidic conditions. Key steps include:
- Cyclization : Refluxing tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate in 35% aqueous HCl to yield carboxylic acid hydrochloride salts .
- Boc Protection : Reaction with Boc₂O in dioxane/water mixtures under basic conditions (K₂CO₃) to reintroduce the tert-butoxycarbonyl (Boc) group .
- Characterization : Use ¹H/¹³C NMR to confirm spirocyclic structure (e.g., δ 4.25–4.00 ppm for oxa-azaspiro protons) and LCMS for molecular ion verification ([M - H]⁻ = 284.2) .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer :
- Purification : Column chromatography (SiO₂; EtOAc/n-pentane gradients) removes byproducts .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group. Stability is confirmed by periodic NMR analysis (e.g., absence of tert-butyl group degradation at δ 1.45 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclic synthesis?
- Methodological Answer :
- Chiral Ligands : Use enantioselective copper catalysis with phosphoramidite ligands to control stereochemistry. For example, (7R,9R)-configured derivatives are synthesized with >95% enantiomeric excess (ee) via asymmetric alkylation .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration when NMR alone is insufficient .
- Contradiction Management : Compare experimental optical rotation ([α]D = +4.6 in CHCl₃) with computational predictions (DFT) to validate stereochemical assignments .
Q. How can the pharmacological potential of this spirocyclic scaffold be evaluated in disease models?
- Methodological Answer :
- Target Screening : Use DNA-encoded library (DEL) screening to identify binding partners (e.g., DDR1 kinase inhibition in fibrosis models) .
- In Vivo Testing : Administer derivatives in genetic mouse models (e.g., Alport syndrome) and monitor renal function (e.g., serum creatinine, urine protein) .
- SAR Studies : Modify the hydroxyl group at position 3 to assess impact on bioavailability and target engagement .
Analytical and Experimental Design
Q. What analytical methods are critical for detecting decomposition products under varying reaction conditions?
- Methodological Answer :
- HPLC-MS : Use Chromolith® columns (high-resolution C18 phases) to separate degradation products (e.g., Boc-deprotected amines) .
- Stress Testing : Expose the compound to heat (50°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 48 hours to simulate degradation pathways .
- Quantitative NMR : Integrate tert-butyl proton signals (δ 1.45 ppm) against internal standards (e.g., TMS) to quantify decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
